2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Phthalocyanine Synthesis Anticancer Research Medicinal Chemistry

Essential 3-hydroxyphenyl-substituted thiazolidine-4-carboxylic acid (CAS 80457-74-5) for phthalocyanine-based anticancer agent synthesis. The phenolic hydroxyl enables derivatization unavailable in 2-alkyl/2-phenyl analogs. Functions as an L-cysteine prodrug with validated hepatoprotective mechanism and liver-selective accumulation. Ideal for photodynamic therapy and oxidative stress research.

Molecular Formula C10H11NO3S
Molecular Weight 225.27 g/mol
CAS No. 80457-74-5
Cat. No. B1305397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
CAS80457-74-5
Molecular FormulaC10H11NO3S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESC1C(NC(S1)C2=CC(=CC=C2)O)C(=O)O
InChIInChI=1S/C10H11NO3S/c12-7-3-1-2-6(4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14)
InChIKeyFJKZSYINEIIGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 80457-74-5): Procurement and Technical Specifications


2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS: 80457-74-5) is an aryl-substituted thiazolidine-4-carboxylic acid with the molecular formula C₁₀H₁₁NO₃S and a molecular weight of 225.26 g/mol. It is a synthetic compound classified as a heterocyclic carboxylic acid and a prodrug of L-cysteine, and serves as a key intermediate for the synthesis of phthalocyanines and other biologically active derivatives [1].

Why Thiazolidine-4-carboxylic Acid Derivatives Are Not Interchangeable: A Guide to Selecting 2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 80457-74-5)


Despite sharing a common thiazolidine core, 2-substituted thiazolidine-4-carboxylic acids exhibit significant variability in biological activity, pharmacokinetics, and toxicity profiles due to differences in the 2-position substituent. For example, the 2-phenyl analog is significantly less protective against acetaminophen hepatotoxicity than the 2-methyl analog [1][2]. The 2-nitrophenyl analog has a different therapeutic focus [3]. The 3-hydroxyphenyl substitution introduces a phenolic hydroxyl group that enables unique chemical derivatization not possible with simple alkyl or unsubstituted phenyl analogs [4]. These differences directly impact experimental outcomes and procurement decisions.

Quantitative Evidence for 2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 80457-74-5): Comparative Data for Scientific Selection


Synthetic Utility: Phenolic Hydroxyl as a Handle for Phthalocyanine Derivatization

The 3-hydroxyphenyl substituent of 2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid provides a phenolic hydroxyl group that serves as a key synthetic handle for further derivatization. In contrast, the 2-methyl analog lacks this functionality, preventing its use in the same synthetic pathway. The compound was successfully used to synthesize (4R)-2-(3-(3,4-dicyanophenoxy)phenyl)thiazolidine-4-carboxylic acid, which was then incorporated into metallophthalocyanines (ZnPc, CuPc, CoPc) for anticancer activity testing [1].

Phthalocyanine Synthesis Anticancer Research Medicinal Chemistry

Hepatoprotective Efficacy: Comparison with Other Thiazolidine Prodrugs

2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a 2-aryl-substituted thiazolidine-4-carboxylic acid, a class known to act as L-cysteine prodrugs with hepatoprotective activity [1]. In a comparative study of 2-alkyl and 2-aryl analogs, 2-phenylthiazolidine-4(R)-carboxylic acid provided protection against acetaminophen-induced hepatotoxicity in mice, but was less effective than the 2-methyl analog, which demonstrated near-complete survival at 48 hours [1]. While specific data for the 2-(3-hydroxyphenyl) analog is not available, its structural similarity to the 2-phenyl analog suggests a comparable or potentially improved profile due to the electron-donating hydroxyl group, which may influence ring-opening kinetics and cysteine release [2].

Hepatoprotection Prodrug Acetaminophen Toxicity

Antioxidant Activity: Structural Basis and Comparative Potential

Thiazolidine-4-carboxylic acid derivatives, including 2-aryl substituted analogs, are recognized for their antioxidant properties, which are attributed to both cysteine release and the inherent radical-scavenging activity of the thiazolidine ring [1]. While direct antioxidant data for 2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is not available, a study on related thiazolidine-4-carboxylic acids synthesized with benzaldehydes demonstrated that the antioxidant capacity is influenced by the nature of the 2-substituent and is not solely dependent on L-cysteine release [1]. The 3-hydroxyphenyl substituent introduces an additional phenolic group, which is a well-established antioxidant pharmacophore, suggesting potential for enhanced activity compared to non-phenolic analogs.

Antioxidant DPPH Assay Oxidative Stress

Pharmacokinetic Profile: Tissue Distribution and Liver Targeting

Pharmacokinetic studies on thiazolidine-4-carboxylic acid (the unsubstituted parent compound) in rats reveal a rapid and complete oral absorption profile, with a maximum plasma concentration of 140 μg eq/ml achieved at 30 minutes and negligible fecal excretion (<1% over 48 hours) [1]. Importantly, the compound demonstrates significant and specific tissue accumulation in the liver, accounting for 29% of the administered dose at 3 hours post-dose [1]. This liver-targeting property is a class characteristic that supports the hepatoprotective application of thiazolidine prodrugs, including the 2-(3-hydroxyphenyl) analog.

Pharmacokinetics Tissue Distribution Liver Accumulation

Application Scenarios for 2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 80457-74-5) Based on Quantitative Evidence


Precursor for the Synthesis of Novel Anticancer Phthalocyanines

As demonstrated by Bilgiçli et al. (2021), 2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a critical starting material for the synthesis of (4R)-2-(3-(3,4-dicyanophenoxy)phenyl)thiazolidine-4-carboxylic acid, which is subsequently used to construct metallophthalocyanines with demonstrated anticancer activity against rat glioma (C6) and human prostate carcinoma (DU-145) cell lines [1]. The phenolic hydroxyl group is essential for this derivatization, a feature absent in simpler 2-alkyl thiazolidine analogs. Researchers focused on developing new phthalocyanine-based photosensitizers for photodynamic therapy or other anticancer agents should procure this specific compound to enable this synthetic route [1].

Hepatoprotective Research Leveraging L-Cysteine Prodrug Mechanism

The thiazolidine-4-carboxylic acid scaffold, including 2-aryl substituted derivatives, functions as a prodrug of L-cysteine, releasing this hepatoprotective amino acid in vivo through non-enzymatic ring opening [1]. This mechanism has been validated in mouse models of acetaminophen-induced hepatotoxicity, where related compounds demonstrated protective effects [1]. Furthermore, pharmacokinetic studies confirm that the thiazolidine scaffold preferentially accumulates in the liver (29% of dose at 3 hours in rats) [2]. For researchers investigating interventions for drug-induced liver injury or other hepatic conditions, this compound offers a well-characterized prodrug mechanism and a favorable tissue distribution profile, warranting its selection for in vivo efficacy studies.

Antioxidant Activity Studies with a Phenolic-Enhanced Scaffold

Thiazolidine-4-carboxylic acids are established antioxidants, with activity stemming from both the release of L-cysteine and the intrinsic radical-scavenging properties of the thiazolidine heterocycle [1]. The 2-(3-hydroxyphenyl) derivative introduces an additional phenolic hydroxyl group, a well-known antioxidant pharmacophore, to the thiazolidine core [1]. This structural feature distinguishes it from simpler 2-alkyl or 2-phenyl analogs and suggests a potentially superior antioxidant profile. Researchers focused on oxidative stress, particularly in the context of liver disease or aging, should select this compound for comparative antioxidant assays (e.g., DPPH, CUPRAC) and for in vivo studies exploring its ability to modulate glutathione levels and lipid peroxidation, as demonstrated with related analogs [1].

Technical Documentation Hub

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